molecular formula C7H6F6O3 B2844461 Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate CAS No. 1827645-31-7

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate

Cat. No. B2844461
M. Wt: 252.112
InChI Key: SGTISEJLUUFWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is a chemical compound with the formula C6H7F3O3 . It is an unsymmetrical internal alkyne and is used as an intermediate for the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists .


Synthesis Analysis

The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate involves the use of cyclometalated iridium and rhodium complexes . It may also be used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .


Molecular Structure Analysis

The molecular structure of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate can be represented by the InChI string: InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate include a molecular weight of 184.1132 , a boiling point of 129-130°C , and a density of 1.259 g/mL at 25°C . The compound is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Heterocycles :

    • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate, serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. This includes oxazoles, thiazoles, imidazoles, triazines, and pyridines, achievable through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
  • Intramolecular Cyclization and Quinoline Derivatives :

    • Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, created from reactions involving Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate, undergo intramolecular cyclization to yield a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives (Darehkordi et al., 2018).
  • Chemoselective Synthesis of Quinolinones :

    • Ethyl 4,4,4-trifluoro-3-oxo-butyrate's reaction with anilines, under controlled conditions, yields ethyl 4,4,4-trifluoro-3-(phenylimino)butanoate. This precursor leads to the synthesis of various quinolinone derivatives, illustrating the compound's role in facilitating chemoselective synthesis processes (Berbasov & Soloshonok, 2003).
  • Synthesis of Trifluoromethyl-substituted Molecules :

    • This compound has been used as a reagent for synthesizing trifluoromethyl-substituted molecules, particularly as a dienophile and Michael acceptor. Its properties make it valuable in the creation of structurally complex and functionalized organic compounds (Jiang, 2003).
  • Fluorescence Properties in Biological Applications :

    • Research into its derivatives, such as ester derivatives of isothiazolo[4,5-b]pyridine, indicates potential in biological applications. The fluorescence properties of these derivatives, studied in different solvents, demonstrate the versatility of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate in creating compounds with varied optical properties (Krzyżak et al., 2015).
  • Regioselective Biginelli Reaction :

    • Its use in the Biginelli reaction under microwave irradiation, solvent-free and catalyst-free conditions, led to the creation of highly functionalized novel tetrahydropyrimidines. This illustrates its potential in regioselective synthesis processes (Harikrishnan et al., 2013).

Safety And Hazards

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is a highly flammable liquid and vapour . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing fumes, mist, spray, vapors, and to wash skin thoroughly after handling .

properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O3/c1-2-16-5(15)3(6(8,9)10)4(14)7(11,12)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTISEJLUUFWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate

Citations

For This Compound
1
Citations
Y Ohtsuka, D Uraguchi, K Yamamoto… - Journal of Fluorine …, 2016 - Elsevier
The trifluoromethylation of enamines of ethyl 3-oxocarboxylates catalyzed by Fenton reagent with CF 3 I was investigated. Trifluoromethylation followed by acid hydrolysis provided 3-…
Number of citations: 9 www.sciencedirect.com

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